molecular formula C15H24N2O3 B14276892 tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate CAS No. 125736-19-8

tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate

Cat. No.: B14276892
CAS No.: 125736-19-8
M. Wt: 280.36 g/mol
InChI Key: BPYBFVSTYLQWHO-MUEVSNKISA-N
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Description

Tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate is a complex organic compound with a unique structure. Let’s break it down:

  • Tert-butyl group: : The tert-butyl group (also known as t-butyl or 1,1-dimethylethyl) is a bulky substituent composed of three methyl groups attached to a central carbon atom. It provides steric hindrance and stability to the compound.

  • Azabicyclo[4.2.1]non-2-ene: : This part of the compound refers to a bicyclic ring system containing a nitrogen atom (azetidine) and a double bond. The numbering indicates the position of the nitrogen atom in the ring.

  • Carboxylate group: : The carboxylate group (-COO-) is responsible for the acidic properties of the compound.

Chemical Reactions Analysis

The compound may undergo various reactions, including:

  • Oxidation: : Oxidation of the double bond could yield a carbonyl group (e.g., ketone or aldehyde).

  • Reduction: : Reduction of the imine group (methoxyiminomethyl) could lead to an amine.

  • Substitution: : The tert-butyl group can be substituted under appropriate conditions.

Common reagents and conditions depend on the specific reaction, but they may involve oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).

Major products would include derivatives with modified functional groups (e.g., tert-butyl esters, amines, or alcohols).

Scientific Research Applications

Research applications span several fields:

  • Chemistry: : Investigating reactivity, stereochemistry, and novel synthetic methodologies.

  • Biology: : Studying biological activity, potential drug candidates, or enzyme inhibition.

  • Medicine: : Exploring pharmacological properties and therapeutic potential.

  • Industry: : Developing new materials or catalysts.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.

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Properties

CAS No.

125736-19-8

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate

InChI

InChI=1S/C15H24N2O3/c1-15(2,3)20-14(18)17-12-7-5-6-11(10-16-19-4)13(17)9-8-12/h6,10,12-13H,5,7-9H2,1-4H3/b16-10+/t12-,13-/m0/s1

InChI Key

BPYBFVSTYLQWHO-MUEVSNKISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC=C([C@@H]1CC2)/C=N/OC

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C=NOC

Origin of Product

United States

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